molecular formula C11H13NO2S3 B2595512 N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide CAS No. 2379988-24-4

N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide

Cat. No.: B2595512
CAS No.: 2379988-24-4
M. Wt: 287.41
InChI Key: ONZXEDRFKAHEPR-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a bithiophene moiety. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the bithiophene unit imparts unique electronic properties, while the sulfonamide group enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide typically involves the following steps:

    Formation of 3,3’-bithiophene: This can be achieved through the oxidative coupling of thiophene using reagents like ferric chloride (FeCl₃) or iodine (I₂).

    Functionalization of Bithiophene: The 5-position of the bithiophene is functionalized with a methyl group through a Friedel-Crafts alkylation reaction using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the functionalized bithiophene with ethanesulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base like pyridine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonamide groups with biological targets. Its ability to form hydrogen bonds and interact with proteins makes it useful in drug design and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. The sulfonamide group is known for its presence in various drugs, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties are beneficial for improving the performance of these devices.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide depends on its application. In electronic devices, its bithiophene unit facilitates charge transport, while the sulfonamide group enhances solubility and processability. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-phenylmethanesulfonamide: Similar sulfonamide structure but lacks the bithiophene unit.

    N-(thiophen-2-yl)methanesulfonamide: Contains a single thiophene ring instead of a bithiophene unit.

    N-(4-methylphenyl)methanesulfonamide: Features a methyl-substituted phenyl ring instead of a bithiophene unit.

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties not found in simpler sulfonamides. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

By understanding the synthesis, reactions, applications, and mechanisms of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-2-17(13,14)12-6-11-5-10(8-16-11)9-3-4-15-7-9/h3-5,7-8,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXEDRFKAHEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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